(2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl

Description

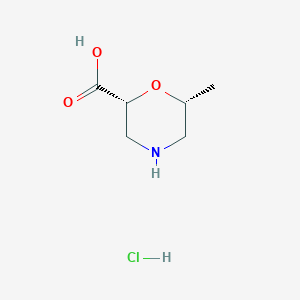

(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride (CAS: 1932788-87-8) is a chiral morpholine derivative characterized by a six-membered ring containing both oxygen and nitrogen atoms. The compound features a carboxylic acid group at position 2 and a methyl group at position 6 in the morpholine ring. Its molecular formula is C₆H₁₁NO₃·HCl, with a molecular weight of 181.62 g/mol (). The stereochemistry (2R,6R) is critical for its biological activity and interaction with enantioselective targets, particularly in pharmaceutical applications such as peptide synthesis and enzyme inhibition .

Properties

IUPAC Name |

(2R,6R)-6-methylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHSPZJDZARIA-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](O1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures. One common method includes the use of chiral resolving agents such as L-pyroglutamic acid to separate the desired enantiomer . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the (2R,6R) enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride is a substituted morpholine, which may have uses in various chemical syntheses .

Basic Information

(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride has the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is also known by the synonyms: (2R,6R)-6-METHYLMORPHOLINE-2-CARBOXYLIC ACID HCL; rac-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride, cis; (2R,6R)-6-methylmorpholine-2-carboxylic acid;hydrochloride; and rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride . The PubChem CID for this compound is 122360130 .

Potential Applications

While the search results do not provide specific applications of (2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl, its role as a chemical building block can be inferred from the literature .

Asymmetric synthesis: (2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride may be used as a chiral synthon in asymmetric synthesis . Asymmetric synthesis is employed to produce enantiomerically pure molecules, important in biological and medicinal chemistry .

Pharmaceuticals: Novel cyclic amidine compounds, potentially incorporating (2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl, have been developed for treating autoimmune diseases .

Mechanism of Action

The compound exerts its effects primarily through modulation of neurotransmitter systems. It enhances excitatory synaptic transmission by potentiating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated synaptic transmission . This action is independent of N-methyl-D-aspartate receptor activity and involves a presynaptic mechanism that increases glutamate release probability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereoisomers and enantiomers exhibit distinct physicochemical and biological properties:

- (R)-Morpholine-2-carboxylic acid (CAS: 1212396-52-5) and (S)-Morpholine-2-carboxylic acid (CAS: 154731-81-4): These enantiomers lack the methyl group at position 6 but share the carboxylic acid group. Differences in stereochemistry significantly alter their binding affinities to biological targets. For instance, the (R)-enantiomer may exhibit higher metabolic stability in hepatic systems compared to the (S)-form .

- Morpholine-2-carboxylic acid hydrochloride (CAS: 1439373-55-3): The non-methylated analog has reduced lipophilicity (clogP ≈ -0.5) compared to the methylated (2R,6R)-form (clogP ≈ 0.2), impacting membrane permeability .

Table 1: Stereochemical and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | clogP* |

|---|---|---|---|---|---|

| (2R,6R)-6-Methylmorpholine-2-carboxylic acid HCl | 1932788-87-8 | C₆H₁₁NO₃·HCl | 181.62 | -COOH, -CH₃, HCl | 0.2 |

| (R)-Morpholine-2-carboxylic acid | 1212396-52-5 | C₅H₉NO₃ | 131.13 | -COOH | -0.5 |

| (S)-Morpholine-2-carboxylic acid | 154731-81-4 | C₅H₉NO₃ | 131.13 | -COOH | -0.5 |

*Calculated using fragment-based methods.

Substituted Piperidine Derivatives

Piperidine analogs, such as (2R,5R)-2-Methylpiperidine-5-carboxylic acid HCl (CAS: 2682097-03-4), replace the morpholine oxygen with a carbon atom, altering hydrogen-bonding capacity and solubility. These compounds are often used in medicinal chemistry for their enhanced bioavailability in CNS-targeting drugs .

Key Differences:

- Ring Heteroatom : Morpholine (O and N) vs. piperidine (N only).

- Solubility: Piperidine derivatives generally exhibit higher solubility in non-polar solvents due to reduced polarity.

- Biological Activity : Piperidine-based compounds are more prevalent in kinase inhibitors, while morpholine derivatives are common in protease inhibitors .

Protected Derivatives

Protected forms of (2R,6R)-6-Methylmorpholine-2-carboxylic acid are used in peptide synthesis to prevent undesired reactions:

- (2R,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (CAS: 1346410-78-3): The Boc-protected variant (C₁₁H₁₉NO₅) is stable under acidic conditions and widely used in solid-phase peptide synthesis .

- (2R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid (CAS: 1932302-45-8): The Fmoc-protected form offers orthogonal deprotection under basic conditions, making it ideal for automated peptide synthesizers .

Table 2: Comparison of Protected Derivatives

| Compound Name | CAS Number | Protecting Group | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| Boc-(2R,6R)-6-Methylmorpholine-2-carboxylic acid | 1346410-78-3 | tert-Butoxycarbonyl | 245.27 | Peptide synthesis, enzyme studies |

| Fmoc-(2R,6R)-6-Methylmorpholine-2-carboxylic acid | 1932302-45-8 | Fluorenylmethyloxycarbonyl | 411.42 | Automated peptide synthesis |

Dimethylmorpholine Analogs

rel-(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid HCl (CAS: 2307772-43-4) introduces an additional methyl group at position 4, increasing steric hindrance and reducing rotational freedom. This modification enhances its rigidity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Biological Activity

(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family, characterized by its six-membered ring structure that includes nitrogen and oxygen atoms. Its molecular formula is C₇H₁₃ClN₂O₂. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications. This article explores its biological activities, including antimicrobial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a carboxylic acid functional group and a methyl substitution at the sixth position of the morpholine ring. Its stereochemistry plays a crucial role in its biological interactions and reactivity.

Antimicrobial Properties

(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride has demonstrated significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression .

Table 1: Inhibition Potency of (2R,6R)-6-Methylmorpholine-2-carboxylic Acid Hydrochloride Against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| HDAC1 | 14 | High |

| HDAC2 | 20 | Moderate |

| HDAC3 | 18 | High |

| HDAC8 | >1000 | Low |

The compound showed varying potency against different isoforms, with particularly strong inhibition noted for HDAC1-3 .

Study on Antimicrobial Efficacy

In a recent study, (2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial activity.

Evaluation of HDAC Inhibition

Another study evaluated the compound's effects on cancer cell lines expressing different HDAC isoforms. The results demonstrated that treatment with (2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride led to significant reductions in cell viability at concentrations correlating with its IC50 values for HDAC inhibition. This suggests potential applications in cancer therapy through epigenetic modulation .

The biological activity of (2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell walls or interferes with metabolic pathways critical for bacterial survival.

- HDAC Inhibition : By binding to the active sites of HDAC enzymes, it alters histone acetylation status, leading to changes in gene expression associated with tumor suppression.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,6R)-6-Methylmorpholine-2-carboxylic acid HCl with high stereochemical purity?

- Methodological Answer : The synthesis requires stringent control of reaction conditions to preserve the (2R,6R) configuration. Key steps include:

- Protection of functional groups : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during synthesis, as demonstrated in the preparation of related morpholine derivatives .

- Chiral catalysts : Employing enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to favor the desired stereoisomer.

- Purification : Chromatographic techniques (e.g., deactivated silica gel for polar intermediates) and recrystallization in non-polar solvents to isolate the enantiomerically pure product .

- Critical Parameters : Temperature control (N₂ atmosphere for moisture-sensitive steps), solvent selection (DMF for acetal formation), and acid concentration (3M HCl for deprotection) .

Q. How can researchers confirm the structural integrity and enantiomeric excess (ee) of (2R,6R)-6-Methylmorpholine-2-carboxylic acid HCl?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal protons on the morpholine ring) to confirm stereochemistry. Compare with reference data for (2R,6R) configurations in similar compounds .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers and quantify ee .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly if discrepancies arise in spectroscopic data .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures to obtain the (2R,6R) enantiomer of 6-Methylmorpholine-2-carboxylic acid HCl?

- Methodological Answer :

- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer, leaving the (2R,6R) form unreacted .

- Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., (R)-α-methoxyphenylacetic acid) to form separable diastereomers via differential crystallization .

- Asymmetric Synthesis : Design stepwise reactions (e.g., ring-opening of epoxides or cyclization of amino alcohols) using chiral auxiliaries to directly yield the (2R,6R) configuration .

Q. How does the stereochemistry of (2R,6R)-6-Methylmorpholine-2-carboxylic acid HCl influence its interaction with biological targets in drug discovery?

- Methodological Answer :

- Receptor Binding Studies : The morpholine ring’s conformation affects hydrogen bonding and van der Waals interactions with targets. For example, the (2R,6R) configuration may align optimally with glutamate receptor binding pockets, as observed in (2R,6R)-HNK analogs .

- Molecular Dynamics Simulations : Model the compound’s 3D structure to predict binding affinity to enzymes (e.g., caspases or kinases) and compare with experimental IC₅₀ values .

- In Vitro Assays : Test enantiomer-specific activity in cell-based models (e.g., apoptosis assays for caspase inhibitors) to validate stereochemical relevance .

Data Contradictions and Resolution

- Stereochemical Ambiguity : describes the rel-(2R,6S) isomer, highlighting the risk of unintended epimerization during synthesis. To mitigate this, monitor reaction pH (<2) and avoid prolonged heating .

- Analytical Discrepancies : Conflicting NMR shifts in similar compounds (e.g., ampicillin derivatives) emphasize the need for cross-validation via multiple techniques (HPLC, MS, and X-ray) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.